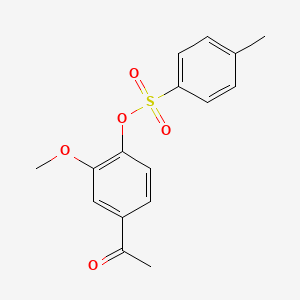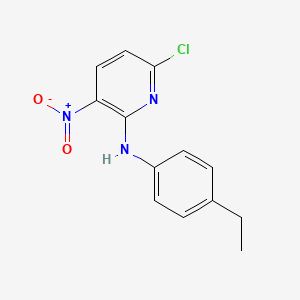
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a sulfonic acid group attached to a toluene ring, with an ester linkage to a 4-acetyl-2-methoxy-phenyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 4-acetyl-2-methoxy-phenyl ester typically involves the esterification of toluene-4-sulfonic acid with 4-acetyl-2-methoxy-phenol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and heated in a reactor. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of toluene-4-sulfonic acid 4-acetyl-2-methoxy-phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active sulfonic acid, which then interacts with specific molecular pathways. These interactions can modulate biochemical processes and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene-4-sulfonic acid: A simpler compound with similar sulfonic acid functionality.
4-Acetyl-2-methoxy-phenol: Shares the acetyl and methoxy groups but lacks the sulfonic acid ester linkage.
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different aromatic substitutions.
Uniqueness
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ester linkage provides additional reactivity compared to simpler sulfonic acid derivatives .
Eigenschaften
Molekularformel |
C16H16O5S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16O5S/c1-11-4-7-14(8-5-11)22(18,19)21-15-9-6-13(12(2)17)10-16(15)20-3/h4-10H,1-3H3 |
InChI-Schlüssel |
DLFOLRWDLRMDPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B8692610.png)





![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)



![Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8692697.png)

